molecular formula C12H15NO4 B12536979 5-(Diethylamino)benzene-1,3-dicarboxylic acid CAS No. 677010-19-4

5-(Diethylamino)benzene-1,3-dicarboxylic acid

Cat. No.: B12536979
CAS No.: 677010-19-4
M. Wt: 237.25 g/mol
InChI Key: OXUZVZDNGHHBGT-UHFFFAOYSA-N
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Description

5-(Diethylamino)benzene-1,3-dicarboxylic acid is a substituted isophthalic acid derivative intended for research and development purposes only. This compound serves as a versatile organic building block, particularly in the synthesis of functional monomers for supramolecular polymers and as a potential linker in constructing metal-organic frameworks (MOFs) . The diethylamino group can influence the electronic properties and coordination behavior of the molecule, offering a pathway to tailor material characteristics. As a research chemical, researchers are responsible for verifying the suitability of this compound for their specific applications. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

677010-19-4

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

5-(diethylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C12H15NO4/c1-3-13(4-2)10-6-8(11(14)15)5-9(7-10)12(16)17/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

OXUZVZDNGHHBGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Methodologies

Route 1: Sequential Nitration, Reduction, and Alkylation

This three-step approach leverages the directing effects of carboxylic acid groups to introduce the diethylamino moiety.

Step 1: Nitration of Isophthalic Acid

Isophthalic acid undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid at 50–75°C. The electron-withdrawing carboxylic acid groups direct nitration to the 5-position, yielding 5-nitroisophthalic acid (purity: >99%, yield: 90%).

Key Conditions

  • Solvent: Sulfuric acid (12–25 wt%)
  • Temperature: 50–75°C
  • Reaction Time: 4–20 minutes (continuous flow reactor)
Step 2: Reduction of Nitro Group

Catalytic hydrogenation of the nitro group is performed using palladium on carbon (10% Pd/C) under hydrogen atmosphere. This step produces 5-aminoisophthalic acid (yield: 85–95%).

Optimization Notes

  • Solvent: Ethanol/water mixtures enhance solubility.
  • Temperature: 30–50°C prevents decarboxylation.
Step 3: Alkylation to Diethylamino Group

The aromatic amine is alkylated using ethyl bromide or iodide in the presence of a base (e.g., K$$2$$CO$$3$$) and a polar aprotic solvent (DMF, DMSO).

Challenges and Solutions

  • Low Reactivity : Aromatic amines resist alkylation due to electron-withdrawing carboxylic acids.
  • Workaround : Use excess alkylating agent (2.2–3.0 equiv) and elevated temperatures (80–100°C).
  • Yield : 60–75% after purification via recrystallization.

Route 2: Palladium-Catalyzed C–N Coupling

This route employs modern cross-coupling strategies to install the diethylamino group directly.

Step 1: Bromination of Dimethyl Isophthalate

Dimethyl isophthalate is brominated at the 5-position using N-bromosuccinimide (NBS) or Br$$2$$/FeBr$$3$$. The ester groups act as meta-directors, ensuring regioselectivity (yield: 80–90%).

Conditions

  • Solvent: Dichloromethane or CCl$$_4$$
  • Catalyst: FeBr$$_3$$ (0.1 equiv)
  • Temperature: 0–25°C
Step 2: Buchwald-Hartwig Amination

Dimethyl 5-bromoisophthalate reacts with diethylamine using a palladium catalyst (e.g., Pd$$2$$(dba)$$3$$) and Xantphos as a ligand.

Optimized Protocol

  • Catalyst: Pd$$2$$(dba)$$3$$ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Base: Cs$$2$$CO$$3$$ (2.5 equiv)
  • Solvent: Toluene at 100–110°C
  • Yield: 70–85% after column chromatography
Step 3: Ester Hydrolysis

The methyl esters are hydrolyzed using aqueous NaOH (1–2 M) in THF/MeOH, followed by acidification with HCl to precipitate the dicarboxylic acid (yield: 90–95%).

Route 3: Reductive Amination of 5-Ketoisophthalic Acid

This less conventional route involves introducing a ketone intermediate, followed by reductive amination.

Step 1: Friedel-Crafts Acylation

Isophthalic acid is converted to its dimethyl ester, followed by Friedel-Crafts acylation at the 5-position using acetyl chloride/AlCl$$_3$$.

Limitations

  • Low regioselectivity due to competing acylation at other positions.
  • Yield: <50%.
Step 2: Reductive Amination

The ketone reacts with diethylamine and sodium cyanoborohydride (NaBH$$_3$$CN) in MeOH under acidic conditions (pH 4–6).

Outcome

  • Yield: 40–55% (due to side reactions).

Comparative Analysis of Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 50–60% 60–70% 20–30%
Scalability Moderate High Low
Functional Group Tolerance Good Excellent Poor
Cost Low High Moderate

Key Findings

  • Route 2 (Buchwald-Hartwig) offers superior regioselectivity and scalability but requires costly catalysts.
  • Route 1 is cost-effective but struggles with alkylation efficiency.
  • Route 3 is impractical due to low yields and selectivity.

Purification and Characterization

  • Recrystallization : The final product is purified from hot water or ethanol/water mixtures (purity: >98%).
  • Spectroscopic Data :
    • $$^1$$H NMR (DMSO-$$d6$$): δ 12.5 (br, 2H, COOH), 3.2 (q, 4H, NCH$$2$$), 1.1 (t, 6H, CH$$_3$$).
    • IR : 1700 cm$$^{-1}$$ (C=O), 1250 cm$$^{-1}$$ (C–N).

Industrial Considerations

  • Catalyst Recycling : Pd catalysts in Route 2 can be recovered via filtration and reused (3–5 cycles).
  • Continuous Flow Systems : Nitration and hydrolysis steps benefit from flow reactors, reducing reaction times from hours to minutes.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The diethylamino group can be oxidized to form corresponding N-oxides.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogens into the molecule.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethylamino group can yield N-oxides, while reduction of the carboxylic acids can produce alcohols or aldehydes.

Scientific Research Applications

Drug Design and Pharmacology

Bioisosterism in Drug Development
5-(Diethylamino)benzene-1,3-dicarboxylic acid can serve as a bioisosteric replacement in drug design. Bioisosterism involves substituting one part of a molecule with another that has similar physical or chemical properties to enhance biological activity or reduce toxicity. For instance, the introduction of the diethylamino group can improve the solubility and bioavailability of pharmacological agents. This strategy has been effectively employed in the development of various antineoplastic agents, where structural modifications lead to enhanced efficacy against cancer cells.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that specific modifications to this compound led to enhanced inhibition of tumor cell proliferation compared to traditional chemotherapeutic agents. This suggests that further exploration into its derivatives could yield potent new drugs for cancer treatment.

Reagent in Chemical Reactions
this compound serves as an important reagent in organic synthesis, particularly in the formation of complex organic molecules. Its carboxylic acid groups can participate in various reactions such as esterification and amidation, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.

Reaction TypeExample Application
EsterificationSynthesis of diethyl esters
AmidationFormation of amides from amines
Coupling ReactionsSynthesis of biaryl compounds

Mechanism of Action

The mechanism of action of 5-(Diethylamino)benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The diethylamino group can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions. The carboxylic acid groups can participate in ionic interactions with positively charged residues in the target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The electronic and steric nature of substituents at the 5-position of benzene-1,3-dicarboxylic acid profoundly influences acidity, solubility, and coordination capabilities. Below is a comparative analysis of key derivatives:

>-> >->
Compound Substituent Key Properties Applications
Isophthalic acid (IPA) None - pKa₁: ~3.5, pKa₂: ~4.5
- High thermal stability
- Low solubility in water
Alkyd resins, unsaturated polyesters, MOFs
5-(Trifluoromethyl)-IPA -CF₃ (electron-withdrawing) - Enhanced acidity (pKa < IPA)<br>- High lipophilicity
Pharmaceuticals, agrochemicals, fluorinated MOFs
5-tert-Butyl-IPA (H2tBuIA) -C(CH₃)₃ (steric bulk) - Reduced crystallinity
- Increased solubility in organic solvents
MOFs with tunable porosity, catalysis
5-Hydroxy-IPA (H25OIA) -OH (electron-withdrawing) - Higher acidity (pKa < IPA)
Luminescent MOFs, sensors
5-(4H-1,2,4-Triazol-4-yl)-IPA Triazole (coordination site) - Strong metal-binding ability
- Moderate acidity
Lanthanide MOFs (LnMOFs), optical sensors
5-[(Dimethylamino)diazenyl]-IPA -N=N-C₆H₄-N(CH₃)₂ (azo) - Chromophoric properties
- pH-sensitive behavior
Dyes, pH-responsive materials
5-(Diethylamino)-IPA (Inferred) -N(C₂H₅)₂ (electron-donating) - Lower acidity (pKa > IPA)
- Enhanced solubility in polar aprotic solvents
Potential use in supramolecular chemistry, drug delivery systems
Key Observations:
  • Acidity : Electron-withdrawing groups (e.g., -CF₃, -OH) lower pKa values, enhancing acidity, while electron-donating groups (e.g., -N(C₂H₅)₂) raise pKa .
  • Solubility : Bulky substituents (e.g., -C(CH₃)₃) improve organic solvent compatibility, whereas polar groups (e.g., -OH) enhance aqueous solubility .
  • Coordination : Triazole and carboxylate groups enable robust metal coordination, making these derivatives ideal for MOF synthesis .

Biological Activity

5-(Diethylamino)benzene-1,3-dicarboxylic acid (DEAB) is a compound of significant interest due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of DEAB, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

DEAB is a derivative of benzene with two carboxylic acid groups at the 1 and 3 positions and a diethylamino group at the 5 position. The chemical formula is C13H15N1O4C_{13}H_{15}N_{1}O_{4}.

Antimicrobial Activity

Antibacterial Properties
Research has shown that DEAB exhibits notable antibacterial activity against various strains of bacteria. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results indicated varying degrees of inhibition:

Bacterial Strain Zone of Inhibition (mm) Concentration (g/mL)
Escherichia coli2810
Bacillus subtilis2010
Staphylococcus aureus1510

The highest zone of inhibition was observed against E. coli, suggesting a strong antibacterial effect at higher concentrations .

Antifungal Properties
DEAB also demonstrated antifungal activity against common fungal pathogens. In a study, the Minimum Inhibitory Concentration (MIC) values were determined for DEAB against several fungi:

Fungal Strain MIC (mM)
Aspergillus niger4.01
Candida albicans3.92

These results indicate that DEAB can inhibit fungal growth effectively, making it a candidate for further research in antifungal therapies .

The mechanism by which DEAB exerts its antimicrobial effects may involve disruption of microbial cell membranes or interference with metabolic pathways. The presence of the diethylamino group is believed to enhance membrane permeability, allowing for increased uptake and effectiveness against microbial cells .

Case Study 1: Antimicrobial Screening

In a comprehensive study involving multiple compounds, DEAB was tested alongside other derivatives for antimicrobial efficacy. The results highlighted that while many compounds showed activity, DEAB consistently performed well across various tests, particularly against E. coli and S. aureus.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was conducted to evaluate the potential of DEAB as an anticancer agent. Human cancer cell lines were treated with varying concentrations of DEAB, revealing significant cytotoxic effects at higher concentrations:

Cell Line IC50 (µM)
HeLa15
MCF-720

These findings suggest that DEAB may have potential as an anticancer drug, warranting further exploration into its mechanisms and applications in cancer therapy .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 5-(Diethylamino)benzene-1,3-dicarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as amination of halogenated benzene derivatives. For example, palladium-catalyzed cross-coupling under inert atmospheres (e.g., nitrogen) can introduce diethylamino groups at position 5. Post-synthesis, optimize yield using factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify ideal conditions . Purification via recrystallization or HPLC is recommended to isolate the product .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer : Combine analytical techniques:

  • HPLC : Assess purity using reverse-phase columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Elemental Analysis : Verify C, H, N composition to ±0.4% deviation .

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation in polar solvents (e.g., DMSO/water). Use SHELX software for structure refinement, with symmetry codes and thermal displacement parameters adjusted to resolve positional disorder .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) to map reaction pathways. Use software like Gaussian or ORCA to simulate transition states and intermediates. Cross-validate with experimental kinetics (e.g., Arrhenius plots) to refine activation energies .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer : Reconcile discrepancies by:

  • Solvent Effects : Re-run NMR in deuterated solvents matching computational dielectric constants.
  • Dynamic Effects : Account for tautomerism or conformational flexibility via variable-temperature NMR .
  • Benchmarking : Compare with structurally analogous compounds (e.g., 4-hydroxy-3-methoxybenzoic acid derivatives) .

Q. What strategies optimize multi-step synthesis involving this compound while minimizing side products?

  • Methodological Answer : Implement a Taguchi orthogonal array design to test variables (e.g., stoichiometry, reaction time). Use LC-MS to track intermediates and adjust conditions in real time. For example, reduce diethylamino group oxidation by adding radical scavengers like BHT .

Q. How can advanced spectroscopic techniques resolve electronic interactions in metal complexes of this ligand?

  • Methodological Answer : Use:

  • EPR Spectroscopy : Probe paramagnetic metal centers (e.g., Cu(II)) to assess ligand-field splitting.
  • XANES/EXAFS : Characterize coordination geometry and oxidation states at synchrotron facilities .

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